Superior Pressor Activity of Angiotensin II Compared to Angiotensin III and IV
In an in vivo conscious dog model with acute RAAS blockade, Angiotensin II (Ang II) at an infusion rate of 6 pmol·kg⁻¹·min⁻¹ increased mean arterial blood pressure by 30%, whereas an equimolar infusion of Angiotensin III (Ang III) produced no significant change in blood pressure [1]. A separate ex vivo study using rat aortic rings demonstrated that Angiotensin III is approximately 4 times less potent, and Angiotensin IV is about 1000 times less potent, than Angiotensin II as a vasoconstrictor agent [2]. This demonstrates the unique and non-substitutable hemodynamic profile of Angiotensin II.
| Evidence Dimension | In vivo pressor activity (% change in mean arterial blood pressure) |
|---|---|
| Target Compound Data | 30% increase at 6 pmol·kg⁻¹·min⁻¹ |
| Comparator Or Baseline | Angiotensin III (Ang III): No significant change at equimolar dose |
| Quantified Difference | Ang II exerts significant pressor effects at a dose where Ang III is inactive. |
| Conditions | In vivo; conscious dogs with acute ACE and aldosterone blockade (enalaprilate and canrenoate) |
Why This Matters
This data confirms that Angiotensin II acetate is the essential tool for studies modeling hypertension or evaluating cardiovascular drugs, as its primary hemodynamic effect is not replicated by its major degradation product, Angiotensin III.
- [1] Gammelgaard, I., Wamberg, S., & Bie, P. (2003). Effects of different angiotensins during acute, double blockade of the renin system in conscious dogs. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 285(4), R913-R921. View Source
- [2] Li, Q., Feenstra, M., & Pfaffendorf, M. (1996). Comparative effects of angiotensin II and its degradation products angiotensin III and angiotensin IV in rat aorta. British Journal of Pharmacology, 117(1), 129-134. View Source
